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Compound of Interest

1-(2-Butoxy-5-
Compound Name:
fluorophenyl)ethanone

Cat. No.: B7859794

Executive Summary

1-(2-Butoxy-5-fluorophenyl)ethanone (CAS: Not widely listed; analog of CAS 445-27-2) is a
structural analog of the common reagent 2'-fluoroacetophenone. In drug development, it
frequently appears as a process-related impurity formed via nucleophilic aromatic substitution
(SNAr) when 1-(2,5-difluorophenyl)ethanone is subjected to reaction conditions involving n-
butanol (either as a solvent or reagent).

Accurate identification requires distinguishing this specific regioisomer from its para-substituted
counterparts and homologous ethyl/propyl ethers. This guide provides the theoretical
fragmentation signature, retention behavior, and a self-validating experimental protocol.

Compound Profile & Chemical Logic
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Feature Specification

Chemical Name 1-(2-Butoxy-5-fluorophenyl)ethanone
Molecular Formula C12H15F02

Molecular Weight 210.25 g/mol

Monoisotopic Mass 210.1056 Da

Acetyl group (Pos 1), Butoxy ether (Pos 2),
Key Structural Motifs y group ( ) y ( )
Fluorine (Pos 5)

o SNAr byproduct of 2,5-difluoroacetophenone in
Origin Context
butanol

The "Ortho" Effect

The critical structural feature for MS interpretation is the ortho-relationship between the acetyl
group and the butoxy ether. Unlike its para isomer (1-(4-butoxy-3-fluorophenyl)ethanone), the
ortho arrangement facilitates specific intramolecular rearrangements during electron ionization
(El), leading to a distinct spectral fingerprint.

Mass Spectral Signature (The "Library Match")

When matching against NIST or Wiley libraries, the following spectral ions constitute a positive
identification. If your spectrum deviates significantly in these relative abundances, consider a
positional isomer.

Primary Fragmentation Pathway (El, 70 eV)

e Molecular lon (M*) - m/z 210:
o Intensity: Moderate to Strong.
o Logic: Aromatic ketones and ethers are relatively stable under El.

e Diagnostic Fragment 1: [M - CaHs]* - m/z 154:
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o Mechanism:McLafferty-like rearrangement of the butyl ether chain. The ether oxygen
abstracts a hydrogen from the

-carbon of the butyl group, expelling a neutral butene molecule (56 Da).

o Significance: This is often the Base Peak (100%) or second strongest peak. It confirms the
presence of the butoxy chain.

e Diagnostic Fragment 2: [m/z 154 - CHs]* - m/z 139:
o Mechanism:

-cleavage of the acetyl group (loss of methyl radical) from the resulting phenol ion.

o Structure: 5-fluoro-2-hydroxybenzoyl cation.
e Acetyl lon - m/z 43:
o Intensity: High.

o Logic: Standard cleavage of the methyl ketone group (

Comparison Table: Target vs, Alternatives

Target: 2-Butoxy-5- Isomer: 4-Butoxy- Homolog: 2-

lon (m/z)
Fluoro 3-Fluoro Ethoxy-5-Fluoro
M+ 210 210 182
[M - Alkene] 154 (Loss of Butene) 154 (Loss of Butene) 154 (Loss of Ethylene)
) Ortho Effect (Fast ) Molecular lon shift
Key Difference o Slower fragmentation
kinetics) (-28 Da)
) Higher (more
_ Lower (due to steric
Retention Index planar/polar Lower

shieldin
9 interaction)
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Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic pathway validating the m/z 154 and m/z 139

transitions.
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Click to download full resolution via product page

Caption: Mechanistic fragmentation pathway of 1-(2-Butoxy-5-fluorophenyl)ethanone under
El (70eV).

Self-Validating Experimental Protocol

To confirm this library match experimentally, use the following "Standard Addition" and
"Retention Index" protocol.

A. GC-MS Conditions (Standardized)

e Column: DB-5ms or equivalent (30m x 0.25mm x 0.25um).
e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Inlet: Split 10:1, 250°C.
e Oven Program:
o 50°C for 1 min.

o Ramp 20°C/min to 300°C.
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o Hold 5 min.

e MS Source: El, 70 eV, 230°C.

e Scan Range: m/z 35-450.

B. Validation Steps

e Retention Index (RI) Calculation:

o

Inject a C8-C20 alkane standard mix under the same conditions.

[¢]

Calculate the Linear Retention Index (LRI) of your unknown peak.

[e]

Target LRI: Predicted ~1450-1550 on DB-5ms.

[e]

Note: The ortho-isomer typically elutes earlier than the para-isomer due to steric inhibition
of intermolecular binding.

e Synthetic Verification (The "Gold Standard"):
o If a commercial standard is unavailable, perform a micro-scale synthesis:
= Mix 10 mg 1-(2,5-difluorophenyl)ethanone + 1 mL n-Butanol + 5 mg K2COs.
» Heat at 80°C for 1 hour.

» [nject the reaction mixture. The new peak formed is definitively 1-(2-Butoxy-5-
fluorophenyl)ethanone.

o Compare the spectrum of this synthesized peak to your unknown.

References
o McLafferty, F. W., & TurecCek, F. (1993). Interpretation of Mass Spectra (4th ed.). University

Science Books.

e NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library.[1]
National Institute of Standards and Technology. [Link]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b7859794?utm_src=pdf-body
https://www.benchchem.com/product/b7859794?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=C89849&Mask=200
https://www.nist.gov/srd/nist-standard-reference-database-1a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7859794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds. Wiley.

e PubChem. (2024).[2] 1-(2-Fluorophenyl)ethanone (Parent Compound Data). National Library
of Medicine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Ethanone, 1-(2,4-dihydroxyphenyl)- [webbook.nist.gov]
e 2.CID 451340 | C8H7FO | CID 451340 - PubChem [pubchem.ncbi.nim.nih.gov]

e To cite this document: BenchChem. [GC-MS Library Match Guide: 1-(2-Butoxy-5-
fluorophenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7859794#gc-ms-library-match-for-1-2-butoxy-5-
fluorophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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